3-Chloro-2-propoxybenzaldehyde
Description
3-Chloro-2-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. This compound is structurally significant due to its electron-withdrawing (chloro) and electron-donating (propoxy) substituents, which influence its reactivity, solubility, and applications in organic synthesis.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-2-propoxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h3-5,7H,2,6H2,1H3 |
InChI Key |
ATXPDYPCJVWPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- 3-Chlorobenzaldehyde : Exhibits typical aldehyde properties (e.g., volatility, pungent odor) and moderate solubility in organic solvents. Its chlorine substituent enhances stability against oxidation compared to unsubstituted benzaldehyde .
- 3-Chloro-2-methylpropene : A volatile liquid with high reactivity due to its allylic chloride structure, making it prone to elimination and polymerization reactions .
Research Findings and Key Differences
Reactivity :
- The propoxy group in this compound may hinder electrophilic substitution at the ortho/para positions compared to 3-Chlorobenzaldehyde, which lacks steric hindrance .
- 3-Chloro-2-methylpropene’s allylic chloride structure facilitates nucleophilic substitution, unlike the aromatic chloro group in benzaldehyde derivatives .
Safety Profiles :
- Both 3-Chlorobenzaldehyde and 3-Chloro-2-methylpropene require stringent safety protocols (e.g., eye flushing, ventilation), but the latter’s flammability adds a layer of risk .
Synthetic Utility :
- 3-Chlorobenzaldehyde is preferred for aromatic aldehyde reactions, while 3-Chloro-2-methylpropene is valued in polymer chemistry. The hypothetical this compound could bridge these applications via its dual functional groups.
Data Tables
Table 1: Regulatory and Identification Data
Table 2: First Aid Measures Comparison
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